1-Bromo-3,3-dimethyl-1-butene
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Overview
Description
1-Bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-dimethyl-1-butene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 3,3-dimethyl-1-butene is treated with hydrogen bromide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the process and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Hydrogen Bromide (HBr): Used in the initial synthesis of the compound.
Sodium Hydroxide (NaOH): Employed in substitution reactions to form alcohols.
Halogens (e.g., Br2, Cl2): Used in addition reactions to form dihalogenated products.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution reactions.
Dihalogenated Compounds: Formed through addition reactions with halogens.
Scientific Research Applications
1-Bromo-3,3-dimethyl-1-butene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-dimethyl-1-butene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the addition of hydrogen bromide, the double bond is protonated to form a carbocation, which is then attacked by the bromide ion to form the final product . This mechanism highlights the compound’s reactivity and its ability to undergo various transformations.
Comparison with Similar Compounds
3,3-Dimethyl-1-butene: The parent alkene from which 1-Bromo-3,3-dimethyl-1-butene is derived.
1-Bromo-3,3-dimethylbutane: A similar brominated compound but with a saturated carbon chain.
Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity patterns compared to its saturated analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C6H11Br |
---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(E)-1-bromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4+ |
InChI Key |
OPBXPQWSUBEPEK-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/Br |
Canonical SMILES |
CC(C)(C)C=CBr |
Origin of Product |
United States |
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